N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine
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Description
Scientific Research Applications
Chemical Reactions and Synthesis
- Ring-Fission and C–C Bond Cleavage Reactions : A study explored the reaction involving similar compounds, leading to ring fission of the oxadiazole system and formation of other compounds. This research provides insights into complex chemical reactions and structural determinations, which are essential in synthetic chemistry (Jäger et al., 2002).
- Synthesis of Novel N,N′-Bis Compounds : Another research focused on synthesizing novel compounds from similar oxadiazole structures. These findings contribute to the development of new chemical entities for various applications (Latthe et al., 2007).
Biomedical Applications
- Antitumor Activity Investigation : Research into the antitumor activity of novel oxadiazole derivatives demonstrates the potential medicinal applications of these compounds. The study examined their in vitro anti-cancer activity, highlighting the therapeutic possibilities of similar structures (Maftei et al., 2016).
- Anticonvulsant Activity : A series of novel semicarbazones based on 1,3,4-oxadiazoles were synthesized and tested for anticonvulsant activities. This indicates the relevance of such compounds in developing new drugs for treating epilepsy (Rajak et al., 2010).
Ecological Applications
- Urban Gradients in Ecological Studies : A process involving 1,2,4-oxadiazol compounds was discussed in the context of ecological studies. Such studies can have applications in understanding environmental processes and the development of eco-friendly materials (Matson, 1990).
Molecular Properties and Drug Development
- Molecular Properties Prediction and Antibacterial Activity : The synthesis of new compounds involving 1,3,4-oxadiazoles and their evaluation for antibacterial activities demonstrates the potential of these compounds in developing new antibiotics. Molecular properties prediction is crucial for this field (Oliveira et al., 2012).
properties
IUPAC Name |
N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-4-10-6-8-11-9(13-12-8)5-7(2)3/h7,10H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTPMUYJHKFJHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649205 |
Source
|
Record name | N-{[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine | |
CAS RN |
915925-33-6 |
Source
|
Record name | N-{[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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